2-Acetoxy-2',5'-methylbenzophenone

Physicochemical Properties Purification Chemical Handling

2-Acetoxy-2',5'-methylbenzophenone features a unique 2',5'-dimethyl substitution pattern that imparts distinct steric and electronic properties, making it the specific precursor of choice when this exact substitution profile is required. Substitution with alternative benzophenone derivatives is inadvisable without empirical verification—position and count of methyl groups critically alter reactivity, binding affinity, and physicochemical behavior. Ideal for SAR explorations and pharmacophore construction. Well-defined properties (bp 413°C, density 1.128 g/cm³) also position it as a valuable reference standard for comparative thermophysical and chromatographic studies.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 890099-06-6
Cat. No. B1292250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-2',5'-methylbenzophenone
CAS890099-06-6
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC(=O)C
InChIInChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3
InChIKeyJVERENSHMHMPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6): Chemical Identity and Baseline Procurement Data


2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6) is a synthetic organic compound belonging to the benzophenone class . Its IUPAC name is [2-(2,5-dimethylbenzoyl)phenyl] acetate, with a molecular formula of C17H16O3 and a molecular weight of 268.31 g/mol . This compound is characterized by an acetoxy group at the 2-position and methyl substituents at the 2' and 5' positions on the benzophenone core . It is primarily referenced as a research chemical and synthetic intermediate .

The Pitfalls of Interchanging 2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6) with Structural Analogs


Direct substitution of 2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6) with other benzophenone derivatives is inadvisable without empirical verification. While the acetoxy group is a common feature in the class [1], the specific 2',5'-dimethyl substitution pattern dictates a unique steric and electronic environment that can alter reactivity, binding affinity, and physicochemical properties . Analogs such as 2-Acetoxy-2'-methylbenzophenone (CAS 890098-89-2) or 4-Acetoxy-2',5'-dimethylbenzophenone (CAS 303098-84-2) differ in the position and number of methyl groups, which can lead to divergent outcomes in synthesis and biological assays .

Quantitative Evidence for Differentiated Procurement of 2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6)


Physicochemical Profile: Comparative Boiling Point and Density Data

The boiling point of 2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6) is reported as 413°C at 760 mmHg, with a density of 1.128 g/cm³ . This differentiates it from the closely related analog 2-Acetoxy-2',4'-methylbenzophenone (CAS 890099-03-3), which has a reported boiling point of 416.1°C at 760 mmHg and the same density . The difference in boiling point, while modest, reflects the altered intermolecular forces due to the methyl group's position, impacting distillation and purification protocols .

Physicochemical Properties Purification Chemical Handling

Comparative Computational Predictors: Molecular Weight and Heavy Atom Count

The molecular weight of 2-Acetoxy-2',5'-methylbenzophenone is 268.31 g/mol with a heavy atom count of 20 . This contrasts with the simpler analog 2-Acetoxybenzophenone (CAS 135564-55-5), which has a molecular weight of 240.25 g/mol and a heavy atom count of 18 . The increased molecular weight and heavy atom count are a direct consequence of the additional methyl substituents, which can influence lipophilicity, membrane permeability, and target binding in biological systems [1].

Computational Chemistry QSAR Drug Design

Recommended Application Scenarios for 2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6)


Specialized Intermediate in Organic Synthesis

Based on its unique substitution pattern, 2-Acetoxy-2',5'-methylbenzophenone (CAS 890099-06-6) is best suited as a specialized intermediate in the synthesis of complex organic molecules where the 2',5'-dimethyl substitution is a critical structural feature . Its higher boiling point and molecular weight, compared to non-methylated analogs, make it the specific precursor of choice for constructing pharmacophores or advanced materials that require this exact steric and electronic profile .

Physicochemical Research and Comparative Studies

The compound's well-defined physicochemical properties (boiling point: 413°C, density: 1.128 g/cm³) position it as a valuable reference compound for comparative studies . Researchers can use it to investigate the structure-property relationships (SPR) within a series of methyl-substituted benzophenones, particularly in studies of thermophysical behavior or chromatographic retention .

Early-Stage Medicinal Chemistry Explorations

For medicinal chemistry programs focused on targets where benzophenone-based scaffolds are relevant, this compound offers a distinct entry point. Its specific methyl substitution pattern may confer a different binding profile or metabolic stability compared to other analogs, making it a logical candidate for inclusion in initial structure-activity relationship (SAR) explorations .

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